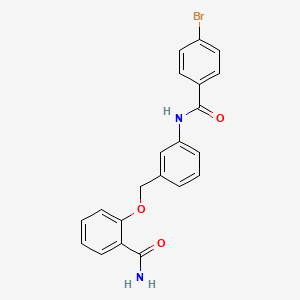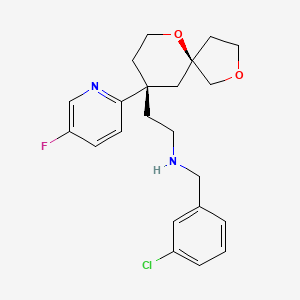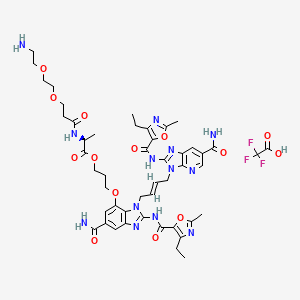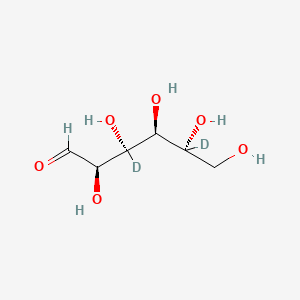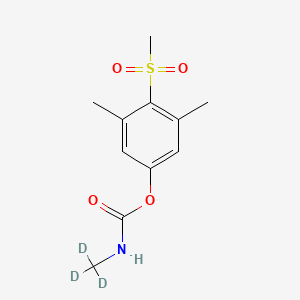
Methiocarb sulfone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methiocarb sulfone-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methiocarb, a carbamate pesticide known for its insecticidal, acaricidal, and molluscicidal properties. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and environmental fate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methiocarb sulfone-d3 involves the introduction of deuterium atoms into the methiocarb molecule. This can be achieved through a series of chemical reactions, including sulfoxidation and carbamoylation. The general synthetic route involves the following steps:
Sulfoxidation: Methiocarb is oxidized to methiocarb sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbamoylation: The sulfoxide is then reacted with deuterated methyl isocyanate to introduce the deuterium atoms, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methiocarb sulfone-d3 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can produce methiocarb sulfone.
Reduction: Reduction reactions can revert this compound back to methiocarb or its sulfoxide form.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethyl acetate, xylene.
Major Products Formed
Methiocarb sulfone: Formed through oxidation.
Methiocarb sulfoxide: Formed through partial reduction.
Various derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Methiocarb sulfone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of methiocarb in organisms.
Environmental Fate Studies: Helps in studying the environmental degradation and distribution of methiocarb.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Toxicology: Helps in understanding the toxicological effects of methiocarb and its metabolites.
Mecanismo De Acción
Methiocarb sulfone-d3, like its parent compound methiocarb, acts as an acetylcholinesterase inhibitor. It forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing prolonged nerve impulses and ultimately neurotoxicity. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methiocarb: The parent compound, used as a pesticide.
Methiocarb sulfoxide: A metabolite of methiocarb with similar properties.
Carbaryl: Another carbamate pesticide with a similar mechanism of action.
Uniqueness
Methiocarb sulfone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature sets it apart from other similar compounds that do not have isotope labeling.
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3 |
Clave InChI |
RJBJMKAMQIOAML-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)(=O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


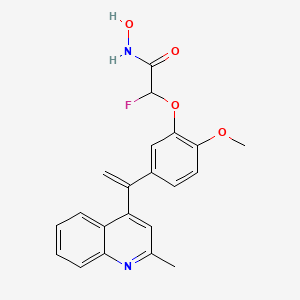
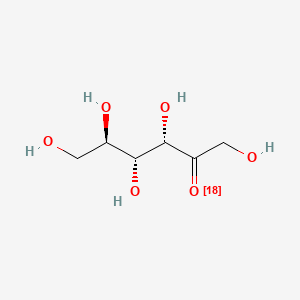
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
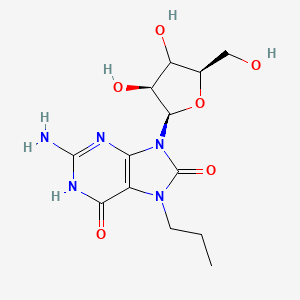
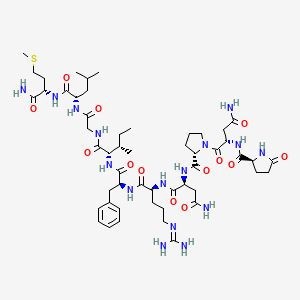
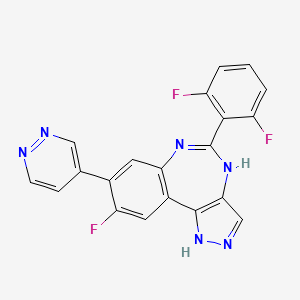


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
